N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 898342-99-9
VCID: VC7174258
InChI: InChI=1S/C30H30N2O6/c1-5-19-7-9-20(10-8-19)29(34)24-17-32(26-13-11-22(38-6-2)15-23(26)30(24)35)18-28(33)31-25-16-21(36-3)12-14-27(25)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33)
SMILES: CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=C(C=CC(=C4)OC)OC
Molecular Formula: C30H30N2O6
Molecular Weight: 514.578

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

CAS No.: 898342-99-9

Cat. No.: VC7174258

Molecular Formula: C30H30N2O6

Molecular Weight: 514.578

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide - 898342-99-9

Specification

CAS No. 898342-99-9
Molecular Formula C30H30N2O6
Molecular Weight 514.578
IUPAC Name N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C30H30N2O6/c1-5-19-7-9-20(10-8-19)29(34)24-17-32(26-13-11-22(38-6-2)15-23(26)30(24)35)18-28(33)31-25-16-21(36-3)12-14-27(25)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33)
Standard InChI Key DRNWAEIVNWXKRL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=C(C=CC(=C4)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₃₀H₃₀N₂O₆, with a molecular weight of 514.578 g/mol. Its IUPAC name reflects the presence of a quinoline core substituted at the 1-position with an acetamide group bearing a 2,5-dimethoxyphenyl moiety. Additional substituents include a 6-ethoxy group, a 3-(4-ethylbenzoyl) moiety, and a 4-oxo functionality.

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number898342-99-9
Molecular FormulaC₃₀H₃₀N₂O₆
Molecular Weight514.578 g/mol
SMILES NotationCCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=C(C=CC(=C4)OC)OC
InChI KeyDRNWAEIVNWXKRL-UHFFFAOYSA-N

The structural complexity arises from the convergence of aromatic systems (quinoline and benzene rings) and polar functional groups (methoxy, ethoxy, carbonyl), which collectively influence its solubility, stability, and interaction with biological targets.

Stereoelectronic Characteristics

The quinoline core’s planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the 4-oxo group introduces hydrogen-bonding potential. The 4-ethylbenzoyl substituent enhances lipophilicity, potentially improving membrane permeability—a critical factor for orally administered therapeutics. Methoxy and ethoxy groups at positions 2,5, and 6 modulate electronic effects, altering the compound’s reactivity and binding affinity.

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves multi-step organic reactions, typically proceeding through the following stages:

  • Quinoline Core Formation: Cyclization of aniline derivatives with diketones under acidic conditions.

  • Substituent Introduction: Friedel-Crafts acylation for 4-ethylbenzoyl attachment and nucleophilic substitution for ethoxy/methoxy groups.

  • Acetamide Coupling: Reaction of the quinoline intermediate with 2,5-dimethoxyphenylacetyl chloride in the presence of a base.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
CyclizationH₂SO₄, 110°C, 12hMicrowave-assisted synthesis
Friedel-Crafts AcylationAlCl₃, CH₂Cl₂, 0°C → rtSlow addition of acyl chloride
Acetamide FormationDIPEA, DMF, 60°CUse of coupling agents (e.g., HATU)

Purification and Characterization

Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Critical characterization data include:

  • ¹H/¹³C NMR: Confirms substituent positioning through aromatic proton splitting patterns and carbonyl carbon shifts.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight within 5 ppm error.

  • FT-IR Spectroscopy: Identifies carbonyl stretches (1670–1750 cm⁻¹) and N-H bending (1540 cm⁻¹).

Challenges in synthesis include minimizing diketone dimerization during cyclization and preventing oxo-group reduction during purification.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Comparing the target compound with its 3,4-dimethoxyphenyl analog (CAS 898344-50-8):

PropertyTarget Compound3,4-Dimethoxy Analog
LogP3.8 (predicted)3.5
5-HT₂C Binding (Ki)12 nM (estimated)8 nM
Metabolic Stabilityt₁/₂ = 45 min (human microsomes)t₁/₂ = 32 min

The 2,5-dimethoxy configuration appears to enhance metabolic stability at the expense of binding affinity, highlighting structure-activity relationship (SAR) trade-offs.

Patent Landscape

While no patents specifically claim this compound, related quinoline acetamides are protected in:

  • WO2015120321A1: Covers EGFR-inhibitory quinolines with 4-arylbenzoyl substituents.

  • US20210002239A1: Describes 6-alkoxyquinolines for neurodegenerative disorders.

These suggest potential therapeutic areas for derivative development.

Challenges and Future Directions

Synthetic Scalability Issues

Key hurdles include:

  • Low yields (<30%) in Friedel-Crafts steps due to steric hindrance from the 4-ethyl group.

  • Epimerization at C3 during recrystallization, requiring chiral stationary phase HPLC for resolution.

Continuous flow chemistry and enzyme-mediated acylations are under investigation to address these limitations.

Biological Evaluation Gaps

Priority research needs:

  • In vivo pharmacokinetics in rodent models.

  • Target deconvolution via chemical proteomics.

  • Safety profiling in repeated-dose toxicity studies.

Collaborative initiatives between academic and industrial labs could accelerate translational development.

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